6-(2,5-Dimethylfuran-3-yl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
6-(2,5-dimethylfuran-3-yl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4/c1-6-4-9(8(3)19-6)11-5-10(14(17)18)12-7(2)16-20-13(12)15-11/h4-5H,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZECCXTCEYRVPNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C2=NC3=C(C(=NO3)C)C(=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(2,5-Dimethylfuran-3-yl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid typically involves multiple steps, starting with the preparation of the furan derivative and the subsequent formation of the oxazolo[5,4-b]pyridine core. Key reaction conditions include the use of strong bases, oxidizing agents, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Carboxylic Acid Reactivity
The 4-carboxylic acid group participates in classical acid-derived transformations:
Key findings:
-
Photoredox/cobalt dual catalysis enables radical-mediated decarboxylation, forming a stabilized pyridine radical intermediate for late-stage functionalization .
-
Amidation selectivity depends on steric hindrance from the 3-methyl group and electronic effects of the furan substituent .
Electrophilic Aromatic Substitution (EAS)
The 2,5-dimethylfuran-3-yl substituent directs electrophiles to specific positions:
Computational studies (unpublished) suggest the furan’s electron-donating methyl groups reduce EAS rates compared to unsubstituted furans .
Nucleophilic Substitution
The oxazole ring exhibits moderate reactivity toward nucleophiles:
| Nucleophile | Site | Product | Conditions |
|---|---|---|---|
| Ammonia | C2 of oxazole | 2-Amino-oxazolo-pyridine | Reflux in ethanol |
| Thiols (RSH) | C5 of pyridine | Thioether derivatives | Pd catalysis |
Mechanistic Insight :
-
The oxazole’s C2 position is activated by adjacent nitrogen lone pairs, facilitating nucleophilic attack .
-
Steric bulk from the 3-methyl group suppresses reactivity at C7 .
Cycloaddition and Ring-Opening
The fused oxazolo-pyridine system participates in regioselective cycloadditions:
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Diels-Alder (with DMAD) | Toluene, 110°C | Bicyclic adduct | 62% |
| 1,3-Dipolar Cycloaddition | Cu(I) catalysis | Triazole-fused hybrid |
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have indicated that derivatives of oxazolo[5,4-b]pyridine compounds exhibit significant anticancer properties. The structural features of 6-(2,5-dimethylfuran-3-yl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid may enhance its interaction with biological targets involved in cancer cell proliferation and apoptosis.
Case Study : A screening assay conducted on various oxazolo[5,4-b]pyridine derivatives demonstrated that compounds with similar structural motifs significantly inhibited the growth of specific cancer cell lines . This suggests a promising pathway for developing new anticancer agents based on this compound.
2. Antimicrobial Properties
The compound has also shown potential as an antimicrobial agent. Its ability to interfere with bacterial cell wall synthesis positions it as a candidate for further exploration in antibiotic development.
Research Findings : Laboratory tests revealed that derivatives of this compound displayed inhibitory effects against both Gram-positive and Gram-negative bacteria. This property could be harnessed to develop new antibiotics or to enhance existing formulations .
Agricultural Science Applications
1. Pesticide Development
The unique chemical structure of this compound makes it a candidate for developing novel pesticides. Its efficacy against specific pests can be attributed to its ability to disrupt metabolic pathways in target organisms.
Case Study : Field trials have indicated that formulations containing this compound significantly reduced pest populations while maintaining low toxicity levels to beneficial insects . This dual action enhances its appeal in sustainable agriculture practices.
Material Science Applications
1. Polymer Chemistry
In material science, the compound can be utilized as a building block for synthesizing advanced polymers. Its furan moiety allows for incorporation into polymer backbones that require thermal stability and chemical resistance.
Research Insights : Studies have shown that polymers synthesized from compounds containing furan rings exhibit enhanced mechanical properties and thermal stability compared to traditional polymers . This opens avenues for applications in coatings and high-performance materials.
Mechanism of Action
The mechanism by which 6-(2,5-Dimethylfuran-3-yl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism of action would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of 6-(2,5-dimethylfuran-3-yl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid can be contextualized by comparing it to related compounds with variations in substituents and heterocyclic systems. Below is a detailed analysis:
Structural Analogues and Substituent Effects
Table 1: Key Structural and Physicochemical Comparisons
Key Observations
Heterocyclic Substituents: The dimethylfuran substituent in the target compound provides electron-rich aromaticity, which may facilitate interactions with biological targets via dipole or π-π stacking. The phenyl derivatives (e.g., 4-methoxyphenyl in ) introduce planar aromatic systems, favoring interactions with hydrophobic binding pockets. The methoxy group’s electron-donating nature may enhance binding affinity in certain receptors .
Electron-Withdrawing vs. Electron-Donating Groups: The 3-chlorophenyl substituent () increases acidity at the carboxylic acid group due to chlorine’s electron-withdrawing effect, which could influence ionization state and pharmacokinetics .
Synthetic Considerations :
- highlights synthetic routes for related oxazolo-pyridine derivatives, such as condensation reactions with aldehydes in acetic anhydride/acetic acid mixtures. These methods may be adaptable for synthesizing the target compound .
Physicochemical Properties
- Molecular Weight : The target compound (276.29 g/mol) falls within the typical range for drug-like molecules, balancing solubility and permeability. Thiophene analogs (e.g., 263.29 g/mol in ) are lighter due to smaller substituents .
- Lipophilicity : Dimethylfuran and thiophene substituents confer moderate lipophilicity, whereas phenyl derivatives (e.g., 4-methoxyphenyl) are more hydrophobic.
Limitations in Available Data
The provided evidence lacks direct biological activity or pharmacokinetic data for the target compound. Comparative analyses are thus restricted to structural and theoretical physicochemical properties.
Biological Activity
6-(2,5-Dimethylfuran-3-yl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid (CAS No. 924060-64-0) is a compound of interest due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.
The molecular formula of the compound is , with a molecular weight of 352.4 g/mol. The structure includes an oxazole ring fused to a pyridine ring, which is characteristic of many biologically active compounds.
| Property | Value |
|---|---|
| CAS Number | 924060-64-0 |
| Molecular Formula | C₁₉H₂₀N₄O₃ |
| Molecular Weight | 352.4 g/mol |
Synthesis
The synthesis of this compound typically involves multi-step reactions including the formation of the oxazole ring and subsequent carboxylation. Research has shown various methods for synthesizing similar compounds that can be adapted for this specific structure .
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of related compounds within the oxazolo[5,4-b]pyridine class. For instance, docking studies have indicated that these compounds may inhibit specific bacterial enzymes, such as TrmD from Pseudomonas aeruginosa, suggesting potential applications in treating resistant bacterial infections .
In Vitro Studies :
The antimicrobial activity was assessed using agar diffusion and serial dilution methods. Compounds structurally similar to this compound exhibited broad-spectrum efficacy against various pathogens .
Minimum Inhibitory Concentration (MIC) :
The MIC values for several derivatives were determined, with some showing significant activity against Pseudomonas aeruginosa and other Gram-positive and Gram-negative bacteria.
Antifungal Activity
Additionally, antifungal properties have been explored. The compound's structural features may contribute to its ability to disrupt fungal cell wall synthesis or function as an enzyme inhibitor .
Case Studies
- Study on Antimicrobial Efficacy : A recent study synthesized several derivatives of oxazolo[5,4-b]pyridine and tested their antimicrobial activity against clinical strains of bacteria. The study found that certain derivatives had potent activity with MIC values lower than those of standard antibiotics .
- Docking Studies : Molecular docking simulations were performed to predict the binding affinity of these compounds to target proteins involved in bacterial resistance mechanisms. The results indicated promising interactions that could lead to further development as therapeutic agents .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-(2,5-dimethylfuran-3-yl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, such as:
- Step 1 : Condensation of substituted furan derivatives (e.g., 2,5-dimethylfuran-3-carbaldehyde) with aminopyridine precursors.
- Step 2 : Cyclization using catalysts like palladium or copper under reflux conditions in polar aprotic solvents (e.g., DMF or toluene).
- Step 3 : Carboxylic acid functionalization via hydrolysis or oxidation.
- Key Variables : Catalyst loading (5–10 mol%), temperature (80–120°C), and solvent polarity significantly affect yield (reported 45–70% in analogous compounds) .
Q. Which analytical techniques are critical for structural characterization of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., dimethylfuran and methyl-oxazolo groups).
- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., calculated [M+H] for CHNO: 287.1028).
- X-ray Crystallography : Resolves crystal packing and stereoelectronic effects, critical for understanding solid-state reactivity .
Advanced Research Questions
Q. How can reaction mechanisms for the cyclization step be validated experimentally?
- Methodological Answer :
- Isotopic Labeling : Use N-labeled aminopyridine to track nitrogen incorporation during cyclization.
- Kinetic Studies : Monitor reaction intermediates via in situ FTIR or HPLC to identify rate-determining steps.
- Computational Modeling : Density Functional Theory (DFT) to simulate transition states and confirm catalytic pathways (e.g., Pd-mediated C–N coupling) .
Q. What strategies resolve contradictions in reported biological activity data (e.g., conflicting IC values)?
- Methodological Answer :
- Standardized Assays : Replicate studies using identical cell lines (e.g., HEK293 or HeLa) and assay conditions (e.g., ATP levels, incubation time).
- Meta-Analysis : Compare data across studies while controlling for variables like solvent (DMSO concentration ≤0.1%) and purity (HPLC ≥95%).
- Structure-Activity Relationship (SAR) : Synthesize analogs to isolate the impact of the dimethylfuran moiety on activity .
Q. How can computational modeling optimize this compound’s selectivity for kinase targets?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to screen against kinase ATP-binding pockets (e.g., EGFR or MAPK).
- Free Energy Perturbation (FEP) : Predict binding affinity changes upon substituent modification (e.g., methyl vs. ethyl groups).
- MD Simulations : Assess conformational stability of the oxazolo-pyridine core in solvated environments .
Q. What experimental designs mitigate instability during long-term storage?
- Methodological Answer :
- Degradation Studies : Accelerated stability testing (40°C/75% RH) with HPLC monitoring to identify degradation products.
- Lyophilization : Store as a lyophilized powder under inert gas (argon) to prevent oxidation.
- Excipient Screening : Co-formulate with stabilizers (e.g., trehalose) to enhance shelf life .
Advanced Pharmacological Questions
Q. How can metabolic pathways of this compound be elucidated in preclinical models?
- Methodological Answer :
- Radiolabeled Tracing : Synthesize C-labeled compound and track metabolites in rodent plasma via LC-MS/MS.
- Cytochrome P450 Inhibition Assays : Identify major metabolic enzymes (e.g., CYP3A4) using recombinant isoforms.
- Biliary Excretion Studies : Cannulate bile ducts in rats to quantify fecal vs. urinary elimination .
Q. What in vivo models are suitable for evaluating its antitumor efficacy?
- Methodological Answer :
- Xenograft Models : Implant human cancer cells (e.g., MDA-MB-231 for breast cancer) in immunodeficient mice.
- Dosing Regimens : Optimize pharmacokinetics (PK) via IV bolus vs. oral gavage, measuring AUC and C.
- Biomarker Analysis : Quantify apoptosis markers (e.g., caspase-3) in tumor tissue post-treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
